molecular formula C6H4Cl2FN B8232771 2,5-Dichloro-3-fluoro-4-methylpyridine

2,5-Dichloro-3-fluoro-4-methylpyridine

Cat. No.: B8232771
M. Wt: 180.00 g/mol
InChI Key: HSQPBVPKAFOSFB-UHFFFAOYSA-N
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Description

2,5-Dichloro-3-fluoro-4-methylpyridine is a heterocyclic aromatic compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of chlorine and fluorine atoms attached to the pyridine ring, which imparts unique chemical and physical properties. It is widely used in various fields, including pharmaceuticals, agrochemicals, and material sciences, due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichloro-3-fluoro-4-methylpyridine typically involves the halogenation of pyridine derivatives. One common method includes the reaction of 2,5-dichloropyridine with fluorinating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, to facilitate the substitution of hydrogen atoms with fluorine.

Industrial Production Methods: Industrial production of this compound often employs large-scale halogenation processes. The use of continuous flow reactors and advanced catalytic systems ensures high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dichloro-3-fluoro-4-methylpyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation and Reduction: The compound can be oxidized to form pyridine N-oxides or reduced to form dihydropyridines.

    Coupling Reactions: It participates in Suzuki-Miyaura and Heck coupling reactions to form biaryl and styrene derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, and primary amines are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or DMF.

Major Products: The major products formed from these reactions include substituted pyridines, pyridine N-oxides, dihydropyridines, and various biaryl and styrene derivatives.

Scientific Research Applications

2,5-Dichloro-3-fluoro-4-methylpyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical drugs, particularly those targeting neurological and inflammatory diseases.

    Industry: It is employed in the development of agrochemicals, such as herbicides and insecticides, and in the production of advanced materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 2,5-Dichloro-3-fluoro-4-methylpyridine involves its interaction with various molecular targets. The presence of electron-withdrawing groups (chlorine and fluorine) on the pyridine ring enhances its reactivity towards nucleophiles and electrophiles. This reactivity allows the compound to form stable complexes with metal ions and to participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the nature of the substituents introduced during chemical reactions.

Comparison with Similar Compounds

  • 2,3-Dichloro-5-(trifluoromethyl)pyridine
  • 2-Fluoro-4-methylpyridine
  • 3,5-Dichloro-2,4,6-trifluoropyridine

Uniqueness: 2,5-Dichloro-3-fluoro-4-methylpyridine is unique due to the specific arrangement of chlorine and fluorine atoms on the pyridine ring. This arrangement imparts distinct electronic and steric properties, making it more reactive in certain chemical reactions compared to its analogs. Additionally, the presence of a methyl group at the 4-position further enhances its stability and reactivity, making it a valuable compound in various synthetic and industrial applications.

Properties

IUPAC Name

2,5-dichloro-3-fluoro-4-methylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2FN/c1-3-4(7)2-10-6(8)5(3)9/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSQPBVPKAFOSFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1Cl)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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